REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1B(O)O)=[O:2].[CH3:12][C:13]1[CH:17]=[C:16]([CH3:18])[NH:15][N:14]=1.N1C=CC=CC=1>C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Cu+2]>[CH3:12][C:13]1[CH:17]=[C:16]([CH3:18])[N:15]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[CH:1]=[O:2])[N:14]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=CC=C1)B(O)O
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
CC1=NNC(=C1)C
|
Name
|
|
Quantity
|
528 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
909 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Cu+2]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at the same temperature for 4 days with loose cap
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a short pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
the solids are washed with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography (12 g silica gel, CH2Cl2
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1)C)C1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |